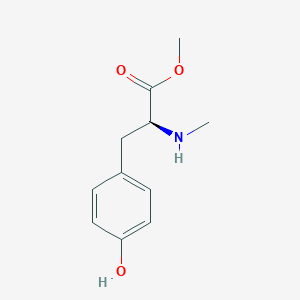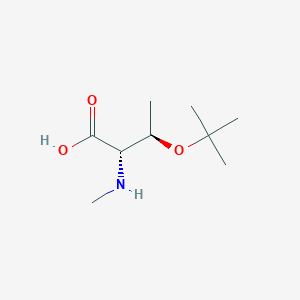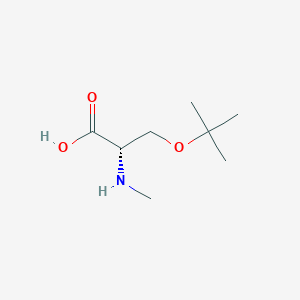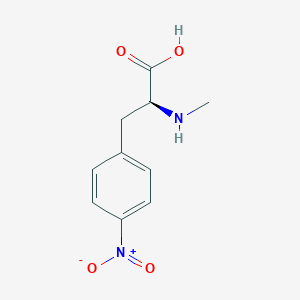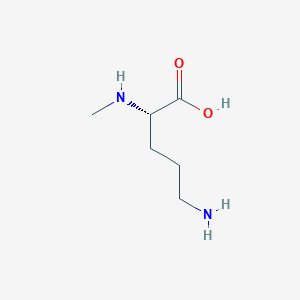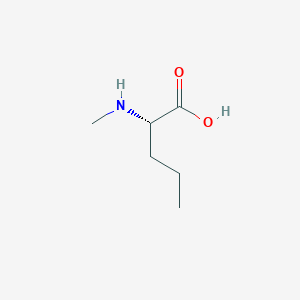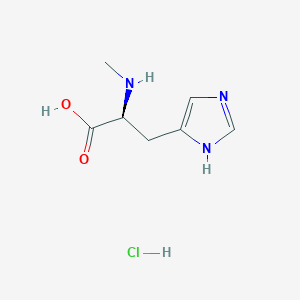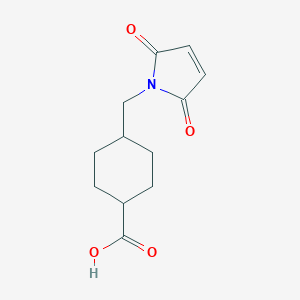
反式-4-(马来酰亚胺甲基)环己烷羧酸
描述
trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C12H15NO4. It is known for its role in bioconjugation, particularly in linking proteins with other functional entities such as fluorescent dyes, tracers, nanoparticles, and cytotoxic agents .
科学研究应用
Chemistry: In chemistry, trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is used as a cross-linking agent in bioconjugation reactions. It helps in linking proteins to other molecules, facilitating the study of protein interactions and functions .
Biology: In biological research, this compound is used to label antibodies and other proteins, enabling the visualization and tracking of these molecules in various biological processes .
Medicine: In medicine, it is employed in the development of antibody-drug conjugates (ADCs). These conjugates combine the targeting ability of antibodies with the cytotoxic effects of drugs, providing a targeted approach to cancer therapy .
Industry: Industrially, trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is used in the production of diagnostic reagents and therapeutic agents. Its ability to form stable conjugates makes it valuable in the manufacturing of various biotechnological products .
作用机制
Target of Action
Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid, also known as SMCC, is a heterobifunctional cross-linking reagent . Its primary targets are molecules containing primary amine and sulfhydryl groups . These groups are prevalent in many biological molecules, including proteins and antibodies .
Mode of Action
SMCC is known for its ability to cross-link both a sulfhydryl group and a free amine group . This cross-linking ability allows it to bind two different molecules together, creating a stable complex . This interaction results in the formation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates .
Biochemical Pathways
The exact biochemical pathways affected by SMCC depend on the specific molecules it is coupled with. For example, it can be used to create enzyme immunoconjugates, which can be used in various immunoassays .
Result of Action
The result of SMCC’s action is the formation of stable complexes between two different molecules . This can be used to modify the properties of these molecules, for example, by attaching a fluorescent label to a protein for imaging studies, or by creating enzyme immunoconjugates for use in immunoassays .
Action Environment
The action of SMCC can be influenced by various environmental factors. For example, the coupling reaction typically occurs at a buffered pH of 7.5 (6.5-8.5) . Additionally, SMCC is sensitive to light and moisture, and it should be stored under inert gas at -20°C . These factors can influence the efficiency of the coupling reaction and the stability of the resulting complexes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with maleic anhydride to form the maleimide derivative.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.
Reduction: Reduction reactions can target the maleimide group, converting it to a succinimide derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Succinimide derivatives.
Substitution: Various substituted maleimide derivatives.
相似化合物的比较
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Similar in structure and function, used in bioconjugation.
Sulfo-SMCC: A water-soluble derivative of SMCC, used for similar applications but with enhanced solubility in aqueous solutions.
Uniqueness: trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is unique due to its specific structure that provides stability to the maleimide group, making it highly effective in forming stable conjugates. This stability is particularly beneficial in applications requiring long-term stability of the conjugates .
属性
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQILVUYCDHSGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145980 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-82-2, 69907-67-1 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



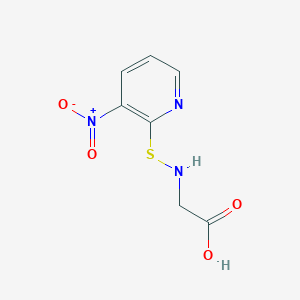
![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
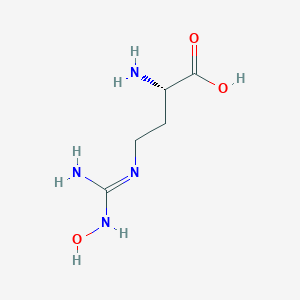
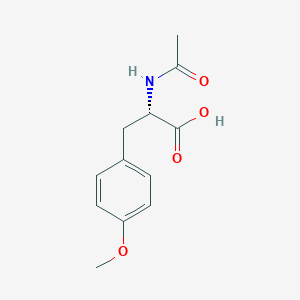
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
